molecular formula C20H21N3O6 B14761679 Pomalidomide-5'-PEG2-propargyl

Pomalidomide-5'-PEG2-propargyl

Cat. No.: B14761679
M. Wt: 399.4 g/mol
InChI Key: XBGWCKMBBGWVLD-UHFFFAOYSA-N
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Description

Evolution of Therapeutic Modalities in Chemical Biology

The history of therapeutic discovery has been marked by several distinct phases. The early 20th century was dominated by synthetic chemistry, where the ability to create novel chemical compounds was the primary engine of pharmaceutical innovation. researchgate.net This era gave way to a focus on molecular biology in the late 1970s and early 1980s, as a deeper understanding of disease mechanisms allowed for the identification of specific molecular targets for drugs. researchgate.net This period saw the rise of small-molecule inhibitors, which act by binding to the active sites of proteins to block their function. This "occupancy-driven" model has been a cornerstone of pharmacology for decades. nih.gov

The advent of recombinant DNA technology and genomics ushered in the era of biologics, including monoclonal antibodies and recombinant proteins, which offered high specificity for extracellular and cell surface targets. researchgate.netromeshcollins.com More recently, the limitations of traditional small molecules and biologics—such as the "undruggable" nature of many disease-causing proteins that lack suitable binding pockets—have spurred the development of new chemical modalities. romeshcollins.compharmasalmanac.com These include antisense oligonucleotides, gene therapies, and, significantly, targeted protein degraders like Proteolysis-Targeting Chimeras (PROTACs). nih.govacs.org These newer approaches represent a move from target inhibition to complete protein elimination, fundamentally changing how therapeutic intervention is conceptualized. pharmasalmanac.com

Principles of the Ubiquitin-Proteasome System (UPS) in Eukaryotic Cells

The Ubiquitin-Proteasome System (UPS) is a crucial cellular machinery in eukaryotes responsible for maintaining protein homeostasis by degrading misfolded, damaged, or unneeded proteins. pharmasalmanac.comcreative-diagnostics.com This process, essential for the regulation of numerous cellular functions like cell cycle control and DNA damage repair, relies on a highly regulated, multi-step enzymatic cascade. creative-diagnostics.comnih.gov

The degradation process begins with the tagging of a target protein with ubiquitin, a small, highly conserved 76-amino acid protein. nih.govyoutube.com This tagging, known as ubiquitination, involves three key enzymes:

E1 (Ubiquitin-Activating Enzyme): In an ATP-dependent step, the E1 enzyme activates ubiquitin. nih.govyoutube.com

E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from the E1 to an E2 enzyme. nih.govyoutube.com

E3 (Ubiquitin Ligase): The E3 ligase is the component that confers substrate specificity. It recognizes a specific target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. nih.govyoutube.comcellsignal.com

The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein. youtube.com This polyubiquitin tag acts as a recognition signal for the 26S proteasome, a large, multi-subunit protease complex. creative-diagnostics.comnih.govfrontiersin.org The proteasome recognizes, unfolds, and degrades the tagged protein into small peptides, while the ubiquitin molecules are released and recycled for future use. nih.govyoutube.comfrontiersin.org

Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's native UPS to selectively eliminate proteins of interest (POIs). nih.govfrontiersin.orgwikipedia.org These chimeric molecules consist of three main components:

A ligand that binds to the target POI.

A ligand that recruits a specific E3 ubiquitin ligase.

A linker that covalently connects the two ligands. frontiersin.org

The mechanism of action for a PROTAC involves bringing a target protein and an E3 ligase into close proximity, two proteins that would not normally interact. nih.gov This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase). nih.govfrontiersin.org Once this complex is formed, the E3 ligase ubiquitinates the POI. The ubiquitinated protein is then recognized and degraded by the 26S proteasome. frontiersin.org

A key feature of PROTACs is their catalytic mode of action. nih.govwikipedia.org After the POI is degraded, the PROTAC molecule is released and can go on to bind another target protein and E3 ligase, initiating another cycle of degradation. wikipedia.org This "event-driven" mechanism means that PROTACs can be effective at substoichiometric concentrations, contrasting with the "occupancy-driven" pharmacology of traditional inhibitors which require high concentrations to maintain their effect. nih.gov This catalytic nature and the ability to target any protein for which a binder can be developed, including those previously considered "undruggable," makes the PROTAC technology a powerful and promising therapeutic modality. pharmasalmanac.com

Strategic Importance of Pomalidomide-5'-PEG2-propargyl in Targeted Protein Degradation Research

The synthesis of effective PROTACs requires modular components that can be easily assembled and optimized. This compound is a critical chemical tool, or "degrader building block," designed specifically for this purpose. tenovapharma.comsigmaaldrich.com Its strategic importance lies in its carefully designed structure, which provides the necessary components for the rapid synthesis of PROTAC libraries. nih.gov

The molecule integrates three key functional parts:

Pomalidomide (B1683931): This moiety serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. rsc.orgnih.gov Pomalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are well-characterized binders of CRBN, redirecting its activity towards new substrates. nih.govnih.gov By incorporating pomalidomide, a PROTAC can recruit the CRBN E3 ligase to the target protein. nih.gov

PEG2 Linker: A short polyethylene (B3416737) glycol (PEG) linker separates the pomalidomide ligand from the reactive group. This linker is not merely a spacer; it enhances solubility and provides the appropriate length and flexibility to allow for the successful formation of the ternary complex between the target protein and CRBN. The composition and length of the linker are crucial variables that can significantly impact the degradation efficiency and selectivity of a PROTAC. sigmaaldrich.com

Propargyl Group: This terminal alkyne group is a key functional handle for conjugation. It enables the use of highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a ligand for a protein of interest. This modularity allows researchers to quickly and efficiently generate a diverse range of PROTACs against various targets for screening and optimization. nih.gov

In essence, this compound is a ready-to-use chemical entity that streamlines the development of CRBN-based PROTACs, accelerating research in targeted protein degradation and the discovery of new therapeutic agents. tenovapharma.com

Data Tables

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₂₀H₂₁N₃O₆ tenovapharma.combiochempeg.com
Molecular Weight 399.4 g/mol tenovapharma.combiochempeg.com
Function Degrader building block tenovapharma.com
E3 Ligase Ligand Pomalidomide (for Cereblon/CRBN)
Linker PEG2 (Polyethylene glycol, 2 units)
Reactive Group Propargyl (Alkyne)

| Application | PROTAC synthesis via click chemistry | biochempeg.com |

Table 2: Components of the Ubiquitin-Proteasome System (UPS)

Component Function Reference
Ubiquitin A small protein that is attached to target proteins as a degradation tag. nih.govyoutube.com
E1 Enzyme Activates ubiquitin in an ATP-dependent manner. nih.govnih.gov
E2 Enzyme Receives activated ubiquitin from the E1 enzyme. nih.govnih.gov
E3 Ligase Recognizes the specific protein substrate and transfers ubiquitin to it. nih.govnih.gov

| 26S Proteasome | A large protein complex that recognizes and degrades polyubiquitinated proteins. | creative-diagnostics.comfrontiersin.org |

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-prop-2-ynoxyethoxy)ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C20H21N3O6/c1-2-8-28-10-11-29-9-7-21-13-3-4-14-15(12-13)20(27)23(19(14)26)16-5-6-17(24)22-18(16)25/h1,3-4,12,16,21H,5-11H2,(H,22,24,25)

InChI Key

XBGWCKMBBGWVLD-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Pomalidomide As an E3 Ubiquitin Ligase Modulator

Cereblon (CRBN) E3 Ubiquitin Ligase as a PROTAC Component

Cereblon (CRBN) is a substrate receptor protein within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.orgresearchgate.net The CRL4-CRBN complex plays a vital role in protein homeostasis by selecting specific proteins for ubiquitination, a process that tags them for destruction by the proteasome. jst.go.jp The discovery that immunomodulatory drugs (IMiDs) like pomalidomide (B1683931) bind directly to CRBN has been a watershed moment for the development of PROTACs. nih.govrsc.org By incorporating pomalidomide or its analogs, PROTACs can effectively recruit the CRL4-CRBN E3 ligase to a desired protein of interest, thereby inducing its degradation. nih.gov The majority of PROTACs that have entered clinical trials are based on CRBN ligands, highlighting its significance in this therapeutic modality. frontiersin.org

Structural Determinants of Pomalidomide Binding to CRBN

The binding of pomalidomide to CRBN is highly specific and is a critical determinant of its activity. X-ray crystallography studies have revealed the precise molecular interactions between pomalidomide and the thalidomide-binding domain (TBD) of CRBN. nih.govnih.gov The glutarimide (B196013) ring of pomalidomide fits into a hydrophobic pocket in the TBD, while the phthalimide (B116566) ring is also involved in key interactions. nih.gov The presence of an amino group on the phthalimide ring of pomalidomide enhances its binding affinity for CRBN compared to its predecessor, thalidomide. rsc.org This stronger interaction contributes to its increased potency. Cryo-electron microscopy analyses have further elucidated the allosteric changes in CRBN upon binding to pomalidomide, revealing a transition from an open to a closed conformation that is necessary for the recruitment of new substrates. rcsb.org

Molecular Mechanisms of CRBN Recruitment by Pomalidomide Derivatives

The binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase complex. nih.govjst.go.jp This molecular "glue" effect brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. nih.gov This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. frontiersin.org For example, pomalidomide induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key to its anti-myeloma effects. nih.govnih.gov In the context of a PROTAC, the pomalidomide moiety of Pomalidomide-5'-PEG2-propargyl serves to recruit the CRL4-CRBN complex, while the other end of the PROTAC binds to the protein targeted for degradation.

Comparative Analysis of E3 Ligase Ligands for PROTAC Development

While over 600 E3 ligases are known to exist in human cells, only a handful have been successfully exploited for PROTAC development. nih.gov The most predominantly used E3 ligases are CRBN and the von Hippel-Lindau (VHL) tumor suppressor. frontiersin.orgdundee.ac.uk Both have been extensively validated and have demonstrated broad utility in degrading a wide range of target proteins. nih.gov

The choice between CRBN and VHL ligands for a particular PROTAC can depend on several factors, including the specific target protein, cell type, and desired pharmacological properties. frontiersin.orgwisc.edu Efforts are ongoing to expand the repertoire of E3 ligase ligands to overcome potential resistance mechanisms and to provide tissue- or cell-specific protein degradation. nih.govbohrium.com The development of ligands for other E3 ligases, such as MDM2 and IAPs, is an active area of research. frontiersin.org

Table 1: Key Compounds Mentioned in this Article

Compound NameRole/Significance
PomalidomideE3 ubiquitin ligase modulator; CRBN ligand
This compoundHeterobifunctional molecule for PROTAC synthesis
ThalidomidePrecursor to pomalidomide; also a CRBN ligand
LenalidomideAn immunomodulatory drug and CRBN ligand
Ikaros (IKZF1)Transcription factor degraded by pomalidomide-bound CRBN
Aiolos (IKZF3)Transcription factor degraded by pomalidomide-bound CRBN

Table 2: Key Proteins and Complexes

Protein/Complex NameFunction
Cereblon (CRBN)Substrate receptor of the CRL4 E3 ubiquitin ligase complex
CRL4-CRBNCullin-4-RING E3 ubiquitin ligase complex
von Hippel-Lindau (VHL)Substrate recognition subunit of an E3 ubiquitin ligase complex
ProteasomeCellular machinery responsible for degrading ubiquitinated proteins

Synthesis and Chemical Derivatization of Pomalidomide 5 Peg2 Propargyl

Retrosynthetic Strategies for Pomalidomide-5'-PEG2-propargyl

The retrosynthetic analysis of this compound breaks the molecule down into three primary building blocks: the pomalidomide (B1683931) core, a bifunctional polyethylene (B3416737) glycol (PEG2) linker, and a terminal propargyl group. This disconnection approach is fundamental to the modular design of Proteolysis Targeting Chimeras (PROTACs), where this compound serves as a crucial E3 ligase-binding component.

The primary disconnection points are the amide or ether linkages connecting the pomalidomide moiety to the PEG linker and the bond between the linker and the propargyl group. This strategy allows for a convergent synthesis, where each of the three components can be synthesized or modified independently before being joined together in the final steps. This modularity is essential for creating libraries of related compounds to explore structure-activity relationships (SAR). The synthesis is designed to be efficient and high-yielding, often leveraging robust coupling chemistries to assemble the final product.

Synthetic Methodologies for Pomalidomide Core Functionalization at the 5'-Position

Pomalidomide, a derivative of thalidomide, serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. rsc.orgrsc.org Functionalization of the pomalidomide core, particularly at the 5-position of the phthalimide (B116566) ring, is a key strategy for attaching linkers without disrupting its binding affinity to CRBN. Research has shown that introducing substituents at this position is well-tolerated and can even lead to potent immunomodulatory drugs (IMiDs). researchgate.net

Several synthetic routes are available for modifying the pomalidomide scaffold. researchgate.net One common method involves nucleophilic aromatic substitution (SNAr) on a 4-fluoro-thalidomide precursor. rsc.orgrsc.orgresearchgate.net This approach allows for the introduction of amine-containing linkers. However, these reactions can sometimes suffer from low yields. rsc.orgrsc.org Optimizing reaction conditions, such as the choice of base and solvent, is critical for improving the efficiency of these coupling reactions. rsc.org For instance, using secondary amines as nucleophiles has been shown to provide higher yields compared to primary amines. rsc.orgrsc.org

Alternative strategies include palladium-based amination reactions, although these are less commonly reported for pomalidomide compared to lenalidomide. rsc.org The choice of synthetic methodology depends on the desired linker attachment point and the functional groups present on the linker.

Functionalization Method Precursor Reagents Key Advantages Potential Challenges
Nucleophilic Aromatic Substitution (SNAr) 4-FluorothalidomideAmine-linker, Base (e.g., DIPEA)Operationally simple, readily available precursorsCan result in low yields, requires optimization
Alkylation of Aromatic Amine PomalidomideAlkyl halide-linkerDirect modificationLow nucleophilicity, poor chemoselectivity
Acylation of Aromatic Amine PomalidomideAcyl halide-linkerReadily provides derivativesAdds polar surface area, may be undesirable

Incorporation of Polyethylene Glycol (PEG2) Linkers in Bifunctional Molecules

The incorporation of a short, two-unit PEG (PEG2) linker in this compound offers several advantages:

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the entire molecule, which is often a challenge for large, complex PROTACs. precisepeg.comaxispharm.combiochempeg.com

Improved Permeability: By balancing the lipophilicity of the molecule, PEG linkers can positively influence cell permeability and oral absorption. nih.govjenkemusa.com

Conformational Flexibility: The linker must be long and flexible enough to allow the two ends of the bifunctional molecule to bind to their respective target proteins simultaneously, facilitating the formation of a stable ternary complex. nih.gov

Synthetic Accessibility: Bifunctional PEG linkers with various reactive groups are commercially available, enabling the rapid and straightforward assembly of PROTACs. jenkemusa.comlumiprobe.comscbt.com

The length and composition of the linker are critical parameters that are often optimized to achieve maximum degradation efficiency of the target protein. nih.gov The use of defined-length PEG linkers like PEG2 allows for systematic exploration of linker length. biochempeg.com

Introduction of Terminal Propargyl Moieties for Bioorthogonal Ligation

The terminal propargyl group (a functional group containing an alkyne) on this compound is a key feature that enables its use in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov

The propargyl moiety serves as a chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for biological applications. medchemexpress.com In the context of PROTAC synthesis, the propargyl group on the pomalidomide-linker fragment can be reacted with an azide-functionalized ligand for a target protein.

This bioorthogonal ligation strategy offers significant advantages:

High Specificity: The alkyne and azide (B81097) groups react exclusively with each other, preventing side reactions with other functional groups present in complex biological molecules.

Versatility: It allows for the late-stage modification and labeling of biomolecules. nih.gov

Modularity: It facilitates the connection of the two distinct ligand-linker components of a PROTAC in a highly reliable manner. medchemexpress.com

Convergent Synthesis Approaches for PROTAC Libraries Utilizing Click Chemistry

The development of effective PROTACs often requires the screening of a large library of candidate molecules with variations in the target ligand, E3 ligase ligand, and the connecting linker. rsc.orgnih.gov Convergent synthesis strategies, greatly facilitated by click chemistry, are instrumental in the rapid assembly of such libraries. medchemexpress.comresearchgate.net

In a typical convergent approach for PROTAC synthesis, two key fragments are prepared separately:

An E3 ligase ligand (like pomalidomide) attached to a linker with a terminal alkyne (propargyl group).

A ligand for the protein of interest (POI) functionalized with an azide group.

These two fragments are then joined together in a final step using the CuAAC reaction to form a stable triazole ring, yielding the final PROTAC molecule. medchemexpress.comnih.gov This modular "click-together" approach has several benefits for creating PROTAC libraries:

Efficiency: It allows for the parallel synthesis of numerous PROTACs by combining different pre-synthesized fragments. medchemexpress.com

Flexibility: It enables easy variation of linker length, composition, and attachment points to optimize the PROTAC's properties. nih.gov

Speed: It significantly accelerates the discovery and optimization process for new protein degraders. nih.gov

Molecular Interactions and Mechanistic Studies of Pomalidomide 5 Peg2 Propargyl in Protac Constructs

Ternary Complex Formation: Protein of Interest (POI) – PROTAC – E3 Ligase

The assembly of the POI-PROTAC-E3 ligase ternary complex is a dynamic equilibrium governed by specific kinetic and thermodynamic parameters. The thermodynamics of this interaction, particularly the binding affinity (measured by the dissociation constant, Kd) and the cooperativity (alpha, α), are critical determinants of a PROTAC's potency. nih.gov Cooperativity describes the influence that the binding of one protein has on the PROTAC's affinity for the second protein. Positive cooperativity (α > 1) indicates that the formation of a binary complex (e.g., PROTAC-E3 ligase) enhances the binding of the POI, leading to a more stable ternary complex. nih.gov

The kinetics of the complex, including the rates of association (kon) and dissociation (koff), dictate the lifetime of the ternary complex. A slow dissociation rate, resulting in a longer half-life for the ternary complex, is often correlated with a greater initial rate of intracellular protein degradation. nih.gov Advanced biophysical techniques, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are employed to directly measure these parameters for purified proteins in vitro, providing crucial insights into the behavior of PROTACs. nih.govnih.govnih.gov

Table 1: Key Kinetic and Thermodynamic Parameters in Ternary Complex Formation

ParameterSymbolDescriptionImplication for Degradation
Binding Affinity KdConcentration of PROTAC required to bind 50% of the protein partners at equilibrium. A lower Kd signifies stronger binding.Stronger binding can lead to more efficient complex formation at lower PROTAC concentrations. nih.gov
Cooperativity αA factor indicating how the binding of the first protein affects the affinity for the second. α > 1 is positive cooperativity; α < 1 is negative.Positive cooperativity is highly desirable as it promotes the formation of a stable ternary complex over binary complexes. nih.gov
Association Rate konThe rate at which the complex forms.A fast association rate can lead to rapid onset of action.
Dissociation Rate koffThe rate at which the complex breaks apart.A slow dissociation rate (long half-life) provides a larger time window for the E3 ligase to ubiquitinate the target. nih.gov

The linker component of a PROTAC is not merely a spacer but plays a critical role in the stability and geometry of the ternary complex. The characteristics of the linker, including its length, composition, and attachment points to the two ligands, are decisive for biological activity. nih.gov

In Pomalidomide-5'-PEG2-propargyl, the PEG2 linker is relatively short. Linker length is a trade-off between entropic penalties and conformational flexibility; shorter linkers may reduce the entropic loss upon complex formation but can also impose significant conformational constraints. The optimal linker length is highly dependent on the specific POI and the topology of the binding sites on both the POI and the E3 ligase.

The point of attachment on the E3 ligase ligand is equally critical. Pomalidomide (B1683931) is an analogue of thalidomide, and its glutarimide (B196013) moiety binds within a hydrophobic pocket of CRBN. nih.govnih.gov The other end of the molecule, the phthalimide (B116566) ring, is solvent-exposed, providing a site for linker attachment. In this compound, the linker is attached at the 5-position of this phthalimide ring. Studies comparing different attachment points have shown that this choice significantly affects the degradation of CRBN's native substrates (neosubstrates), such as the transcription factor IKZF1. nih.gov Specifically, attaching the linker at the 5-position has been observed to reduce the inherent IKZF1-degrading ability compared to attachments at the 4-position, which can be advantageous in designing PROTACs to minimize off-target effects and focus activity on the intended POI. nih.gov

Table 2: Influence of Pomalidomide Linker Position on Neosubstrate Degradation

Linker Attachment PositionRelative IKZF1 DegradationRationale
4-Position HigherThis position allows for a geometry that more closely mimics unmodified pomalidomide, retaining the ability to recruit and degrade neosubstrates like IKZF1.
5-Position LowerThe linker exit vector from this position alters the surface of the CRBN-PROTAC complex, potentially disfavoring the binding of neosubstrates. nih.gov

Mechanistic Insights into Induced Proximity and Substrate Ubiquitination

The core mechanism of any PROTAC is "chemically induced proximity." encyclopedia.pubdundee.ac.uk this compound, when incorporated into a full PROTAC, acts as a molecular bridge, physically recruiting the target protein to the CRBN E3 ligase complex. encyclopedia.pub This induced proximity is the critical step that precedes the enzymatic transfer of ubiquitin.

Once the ternary complex is formed, the E3 ligase acts as a scaffold, positioning its associated E2 ubiquitin-conjugating enzyme close to the POI. biorxiv.org The E2 enzyme then catalyzes the covalent attachment of ubiquitin molecules, typically from its C-terminus glycine (B1666218) to the ε-amino group of lysine (B10760008) residues on the surface of the POI. biorxiv.org The formation of a polyubiquitin (B1169507) chain on the target serves as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. nih.gov The proteasome then unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released and can engage in further catalytic cycles of degradation. encyclopedia.pub

Conformational Dynamics of PROTAC-Mediated Protein Interactions

The ternary complex is not a rigid, static structure. Recent studies have revealed that these complexes exhibit pronounced conformational dynamics, and that these dynamics are crucial for function. nih.govbiorxiv.org The flexibility or rigidity of the complex, heavily influenced by the PROTAC's linker, plays a key role in the efficiency of ubiquitination. biorxiv.org

Contrary to early hypotheses, rigidification of the ternary complex does not always correlate with enhanced protein degradation. nih.govbiorxiv.org A degree of flexibility is necessary to allow the complex to adopt a productive conformation for catalysis. The linker influences the residue-interaction networks within the complex, governing the essential motions required to position accessible lysine residues on the POI into the catalytic "ubiquitination zone" of the E2 enzyme. biorxiv.orgnih.gov The PEG2 linker in this compound offers a specific degree of flexibility that will influence these dynamics, and its effectiveness is ultimately determined empirically for a given POI. Molecular dynamics simulations are increasingly used to model these interactions and predict how different linkers might affect the functional motions of the degradation machinery. biorxiv.org

Table 3: Role of Conformational Dynamics in Ubiquitination

Dynamic StateDescriptionImpact on Ubiquitination
High Rigidity The complex is locked in a stable but potentially unproductive conformation.May prevent optimal positioning of POI lysines relative to the E2 enzyme, hindering ubiquitin transfer. nih.gov
High Flexibility The complex is unstable and transient, with multiple conformations.May result in a short-lived complex that dissociates before ubiquitination can occur efficiently.
Optimal Dynamics The complex has sufficient stability and the right degree of internal motion.Allows the POI to be "scanned" for accessible lysines and positioned correctly for efficient ubiquitin transfer. biorxiv.org

Structural Biology Approaches to Elucidate Ternary Complex Architecture

Understanding the three-dimensional architecture of the ternary complex is essential for the rational design of new and improved PROTACs. High-resolution structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided invaluable insights into how these complexes assemble. nih.gov

Crystal structures of CRBN in complex with immunomodulatory drugs like pomalidomide reveal that the drug's glutarimide ring sits (B43327) snugly within a hydrophobic pocket formed by three tryptophan residues. nih.gov The phthalimide portion, from which the 5'-PEG2-propargyl linker extends, is exposed on the protein's surface. This positioning means the PROTAC effectively alters the molecular surface of CRBN, creating a novel, composite binding interface that is recognized by the POI. nih.govnih.gov The structure of the full ternary complex reveals the precise protein-protein interactions, the orientation of the two proteins relative to one another, and the path of the linker, all of which are critical for an effective degrader. These structural blueprints guide chemists in optimizing linker length, composition, and attachment points to achieve positive cooperativity and potent degradation. nih.gov

Academic Research Applications of Pomalidomide 5 Peg2 Propargyl

Advancing Targeted Protein Degradation Strategies for Novel Targets

The strategy of targeted protein degradation (TPD) offers a pathway to address proteins that have been historically considered "undruggable" by conventional small-molecule inhibitors. njbio.comnih.gov Many disease-relevant proteins, such as transcription factors and scaffolding proteins, lack the well-defined active sites necessary for inhibitor binding. TPD circumvents this limitation by not requiring functional inhibition. Instead, it co-opts the cell's own quality control machinery, the ubiquitin-proteasome system (UPS), to selectively destroy a target protein. njbio.comnih.gov

Pomalidomide-5'-PEG2-propargyl is instrumental in this approach. It serves as a prefabricated component for constructing Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule with two key domains—one that binds to an E3 ligase and another that binds to a protein of interest (POI)—connected by a chemical linker. nih.gov By using this compound, researchers can readily synthesize novel PROTACs. The pomalidomide (B1683931) portion ensures recruitment of the widely expressed CRL4^CRBN^ E3 ligase complex. nih.gov The propargyl group allows for the straightforward attachment of a ligand for a novel protein target, often via efficient "click chemistry" reactions. This enables the exploration of TPD for a wide array of proteins that were previously inaccessible, accelerating the validation of new therapeutic targets.

Table 1: Functional Components of a PROTAC Synthesized from this compound

Component Chemical Moiety Function in PROTAC
E3 Ligase Ligand Pomalidomide Binds to the Cereblon (CRBN) substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov
Linker PEG2 (di-ethylene glycol) Spatially connects the E3 ligase ligand and the target protein ligand, enabling the formation of a stable ternary complex.
Conjugation Handle Propargyl (Alkyne) Provides a reactive site for covalently attaching a ligand that binds to the protein of interest (POI). tenovapharma.com

Investigating E3 Ligase Substrate Specificity and Re-direction

The ubiquitin-proteasome system relies on a cascade of enzymes (E1, E2, and E3) to tag proteins with ubiquitin for degradation. dundee.ac.uk The substrate specificity of this system is primarily determined by the E3 ligases, of which there are over 600 in humans, each responsible for recognizing a specific set of substrate proteins. nih.gov

Immunomodulatory imide drugs (IMiDs) like pomalidomide are molecular glues that function by binding to CRBN and altering its substrate specificity, inducing the degradation of "neosubstrates" not normally targeted by this E3 ligase. nih.govdundee.ac.uknih.gov this compound is a key tool for further investigating and exploiting this phenomenon. By incorporating it into PROTACs, researchers can effectively force the proximity of CRBN to a specific protein of interest that is not a natural substrate. nih.gov

This allows for detailed studies into the requirements for E3 ligase-mediated protein degradation. Researchers can systematically vary the target protein, the linker length, and the attachment points to understand what geometric and biochemical factors govern the formation of a productive ternary complex (E3 ligase-PROTAC-target protein) and subsequent ubiquitination and degradation. This knowledge is crucial for understanding the fundamental biology of the UPS and for designing more effective and selective protein degraders. nih.gov

Development of Chemical Probes for Ubiquitin-Proteasome System Dynamics

Understanding the function of a specific protein within a complex biological system is a central goal of chemical biology. PROTACs synthesized from this compound serve as powerful chemical probes for this purpose. nih.gov Unlike genetic methods like CRISPR or RNAi, which can have long-lasting effects and potential off-target issues at the nucleic acid level, chemical probes allow for acute and reversible control over protein levels.

By creating a PROTAC that specifically degrades a target protein, researchers can rapidly deplete its cellular concentration and observe the immediate downstream consequences. This provides a high-resolution view of the protein's role in various cellular processes and signaling pathways. Because this compound provides a standardized platform for recruiting the CRBN E3 ligase, it allows for the creation of highly specific probes where the primary variable is the target protein ligand. This modularity enables the systematic interrogation of protein function across the proteome, shedding light on the intricate dynamics of the ubiquitin-proteasome pathway and its role in cellular homeostasis. researchgate.net

Facilitating the Design and Optimization of Degrader Libraries through Modular Synthesis

The development of an effective protein degrader is a complex optimization problem. The efficacy of a PROTAC depends on the interplay between its three components: the E3 ligase binder, the target binder, and the linker. semanticscholar.org this compound is exceptionally well-suited for the rapid generation of degrader libraries to explore this chemical space. nih.govrsc.org

The terminal propargyl group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and highly efficient "click chemistry" reaction. This allows researchers to take a single, common building block (this compound) and combine it with a diverse collection of azide-functionalized ligands for the protein of interest. This parallel synthesis approach dramatically accelerates the creation of a library of related PROTACs, where variables such as the target-binding moiety or its attachment point can be systematically altered. semanticscholar.org Such libraries are essential for structure-activity relationship (SAR) studies aimed at identifying the degrader with optimal potency, selectivity, and pharmacokinetic properties. A one-pot synthesis method has been developed to further streamline the preparation of these conjugate libraries. nih.govsemanticscholar.org

Table 2: Example of a Degrader Library Using this compound

Library Member Core Building Block Target Ligand (with Azide) Resulting PROTAC
1 This compound Ligand A-N₃ Pomalidomide-Linker-Ligand A
2 This compound Ligand B-N₃ Pomalidomide-Linker-Ligand B
3 This compound Ligand C-N₃ Pomalidomide-Linker-Ligand C
... ... ... ...

Exploring Inducible Protein Degradation Systems

Conditional control over protein expression is a powerful tool for studying dynamic biological processes. Inducible degradation systems allow researchers to control the abundance of a target protein in a time-dependent manner. nih.gov These systems often involve tagging a protein of interest with a "degron"—a small peptide or domain that can be recognized by an E3 ligase upon the addition of a specific small molecule.

Pomalidomide-based PROTACs are themselves a form of inducible degradation system, where the degradation of the target protein is dependent on the presence of the PROTAC molecule. nih.gov this compound can be used to construct the degrader molecules that function as the "inducer" in these systems. For example, a degron-tagged protein can be engineered to be degraded only in the presence of a specific PROTAC. This approach provides rapid and reversible control over protein levels, as the degradation process starts soon after the molecule is added and can be stopped by washing it out. nih.gov This offers a significant advantage over slower, transcription-based methods and enables the study of proteins with rapid turnover or those involved in time-sensitive events like cell cycle progression.

Advanced Protac Design Principles Utilizing Pomalidomide 5 Peg2 Propargyl

Rational Design of PROTACs Based on Pomalidomide-5'-PEG2-propargyl Scaffolds

The rational design of PROTACs incorporating this compound hinges on a deep understanding of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The specific choice of a 5'-substituted pomalidomide (B1683931) scaffold is a deliberate strategy to enhance the selectivity and reduce the off-target effects associated with earlier generation pomalidomide-based PROTACs.

Key Design Rationale:

E3 Ligase Engagement: The pomalidomide moiety of the scaffold serves as the CRBN E3 ligase binder. The glutarimide (B196013) portion of pomalidomide is essential for its interaction with CRBN.

Linker Attachment Point: The attachment of the linker at the 5'-position of the pomalidomide phthalimide (B116566) ring is a critical design feature. Research has shown that modifications at this position can minimize the off-target degradation of endogenous zinc-finger (ZF) proteins, a common liability of pomalidomide-based PROTACs. nih.govbiorxiv.orgnih.govresearchgate.netnih.gov This strategic placement of the linker exit vector helps to sterically hinder the interaction of the pomalidomide moiety with unintended protein substrates.

Linker Composition and Length: The PEG2 (polyethylene glycol) linker provides a balance of hydrophilicity and flexibility. The two ethylene (B1197577) glycol units offer sufficient spatial separation between the pomalidomide ligand and the target protein binder, which is crucial for the formation of a productive ternary complex. The PEG linker can also improve the solubility of the PROTAC molecule.

Terminal Functional Group: The terminal propargyl group is a versatile chemical handle that allows for the covalent attachment of a target-protein-binding ligand using highly efficient and bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govuni-muenchen.de This modular approach facilitates the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

A notable example of a PROTAC synthesized using this scaffold is a BRD4-targeting PROTAC, which has demonstrated a degradation efficacy of 10 nM.

Optimization of Linker Features for Enhanced Degradation Efficacy

Linker Length and Flexibility:

The length of the linker is a crucial determinant of ternary complex stability and, consequently, degradation efficiency. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a productive ternary complex. Conversely, an excessively long linker can result in entropic penalties and reduced efficacy. The PEG2 linker in this compound represents a relatively short and flexible linker, which can be optimal for certain target-E3 ligase pairs. For other targets, longer PEG chains may be required to achieve the optimal geometry for ubiquitination.

Linker Composition and Physicochemical Properties:

The Role of the Propargyl Group:

The terminal propargyl group is primarily incorporated for its utility in click chemistry, allowing for the straightforward conjugation of a target-binding ligand. nih.govuni-muenchen.de The resulting triazole ring formed after the click reaction is a stable, rigid, and planar structure that becomes part of the final PROTAC linker. The rigidity of the triazole can influence the conformational flexibility of the linker and may contribute to pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.

Strategies to Mitigate Off-Target Protein Degradation Initiated by Pomalidomide Analogues

A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation of endogenous proteins, particularly zinc-finger (ZF) transcription factors. nih.govbiorxiv.orgnih.govresearchgate.netnih.gov The design of this compound incorporates a key strategy to mitigate these off-target effects.

The primary mechanism of off-target ZF protein degradation by pomalidomide is through the formation of a ternary complex between CRBN, pomalidomide, and the ZF protein. Structural studies have revealed that the phthalimide ring of pomalidomide is involved in the interaction with these off-target substrates. By attaching the linker at the 5'-position of the phthalimide ring, as in this compound, a steric hindrance is introduced that can disrupt the binding of unintended ZF proteins without significantly affecting the binding of pomalidomide to CRBN. nih.govbiorxiv.orgnih.govresearchgate.netnih.gov

Comparative Analysis of Pomalidomide Substitution Patterns:

Substitution PositionImpact on Off-Target ZF DegradationRationale
4'-Position Higher potential for off-target degradation.The 4'-amino group is often involved in interactions that stabilize the ternary complex with off-target ZF proteins.
5'-Position Reduced off-target degradation. nih.govbiorxiv.orgnih.govresearchgate.netnih.govThe linker at this position creates a steric clash that disfavors the binding of off-target ZF proteins.

This rational design choice significantly enhances the selectivity of PROTACs derived from this compound, leading to a more favorable safety profile.

Design of PROTACs with Tunable Degradation Properties

The modular nature of PROTACs, facilitated by components like this compound, allows for the design of degraders with tunable properties. The terminal propargyl group is particularly advantageous in this regard, as it enables the use of click chemistry for the late-stage introduction of various functionalities. nih.govuni-muenchen.de

Tunable Features through Click Chemistry:

Target Selectivity: By clicking different target-binding ligands onto the this compound scaffold, a library of PROTACs can be rapidly synthesized to target a wide range of proteins. This allows for the fine-tuning of selectivity for different protein targets or even different isoforms of the same protein.

Linker Length and Composition: While the initial scaffold contains a PEG2 linker, the click chemistry approach allows for the facile incorporation of additional linker elements. Azide-functionalized linkers of varying lengths and compositions can be synthesized and clicked onto the propargyl group, enabling the systematic optimization of the linker for a specific target.

Conditional Activation: The propargyl group can also be used to incorporate photo-cleavable or enzyme-labile moieties, leading to the development of conditionally active PROTACs. These "smart" degraders would only become active upon exposure to a specific stimulus, such as light of a particular wavelength or the presence of a specific enzyme, offering spatial and temporal control over protein degradation.

Considerations for Cell Permeability and Intracellular Distribution in PROTAC Design

For a PROTAC to be effective, it must be able to cross the cell membrane and reach its intracellular target. The physicochemical properties of PROTACs, which are often large molecules that violate traditional "rule-of-five" guidelines for oral bioavailability, make cell permeability a significant challenge.

The design of PROTACs using this compound must take into account several factors that influence their cellular uptake and distribution:

Molecular Weight and Lipophilicity: The final molecular weight and lipophilicity of the PROTAC will depend on the target-binding ligand that is conjugated to the this compound scaffold. A careful balance must be struck between having sufficient lipophilicity to cross the cell membrane and maintaining enough aqueous solubility to avoid aggregation.

Polar Surface Area (PSA): The PEG2 linker contributes to the polar surface area of the molecule. While this can enhance solubility, a high PSA is generally detrimental to passive cell permeability. The ability of flexible PROTACs to adopt "chameleon-like" conformations, where polar groups are shielded through intramolecular hydrogen bonding in the lipophilic environment of the cell membrane, is an important factor in their ability to cross the membrane. diva-portal.org

Interactive Data Table of a PROTAC Utilizing a this compound Scaffold

PROTAC TargetE3 Ligase Ligand ScaffoldLinkerTarget LigandCell LineDC50DmaxReference
BRD4Pomalidomide-5'--PEG2-propargyl (via click chemistry)Not SpecifiedNot Specified10 nMNot Specified

Methodological Approaches in Research Involving Pomalidomide 5 Peg2 Propargyl

Organic Synthesis Techniques for Compound Generation

The generation of functional PROTACs using Pomalidomide-5'-PEG2-propargyl relies on robust and efficient chemical conjugation methods. The terminal alkyne group is specifically incorporated to take advantage of "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. benchchem.com

The most prominent synthetic application for this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a powerful method for assembling complex molecular architectures, such as PROTACs, from modular building blocks. benchchem.comjst.go.jp In this approach, the propargyl (alkyne) group of this compound is covalently linked to a complementary azide-functionalized ligand that targets a specific protein of interest (POI). immunomart.com

The reaction proceeds efficiently in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). The result is the formation of a stable, five-membered triazole ring that links the two components of the PROTAC. jst.go.jp This method is highly valued in PROTAC development for its reliability and the straightforward purification of the final conjugate. nih.gov For example, a PROTAC targeting the mTOR protein was successfully synthesized by reacting an azide-containing derivative with a pomalidomide (B1683931) intermediate via a click reaction to afford the final compound, P1. jst.go.jp

While CuAAC is highly efficient, the potential cytotoxicity of copper catalysts can be a limitation in certain biological contexts. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative for bioconjugation. Although this compound contains an alkyne, the principles of SPAAC are central to the utility of this class of compounds and are employed with its azide-containing counterparts. immunomart.com

In a SPAAC reaction, an azide-functionalized molecule (such as a Pomalidomide-PEG2-azide) is reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which is attached to the protein-targeting ligand. immunomart.com The inherent ring strain of the cycloalkyne allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a metal catalyst. This makes SPAAC particularly suitable for conjugating molecules directly within or on the surface of living cells. immunomart.com

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Terminal Alkyne + Azide (B81097)Strained Alkyne (e.g., DBCO, BCN) + Azide
Catalyst Copper(I)None (metal-free)
Key Advantage High reaction rates and yields for chemical synthesis.High biocompatibility, suitable for live-cell applications.
Primary Use Efficient assembly of PROTAC libraries in vitro. nih.govBioconjugation in sensitive biological systems. immunomart.com

In Vitro Biochemical Assays for Protein-Protein Interactions and Enzyme Activity

Once a PROTAC is synthesized using this compound, its biochemical activity must be rigorously characterized. In vitro assays are essential for confirming that the molecule engages its intended targets and initiates the key steps of the degradation pathway. novalix.comnih.gov

Confirming physical engagement with both the target protein and the E3 ligase is a critical first step in validating a PROTAC. youtube.com Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free biophysical techniques used for this purpose. youtube.comlabmanager.com

Surface Plasmon Resonance (SPR): This technique measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip. nicoyalife.com In a typical experiment, a target protein (e.g., CRBN or the POI) is immobilized on the sensor surface, and the PROTAC is flowed over it. labmanager.com SPR provides detailed kinetic data, including the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_d) can be calculated. youtube.com It is highly sensitive and particularly useful for screening and characterizing the binding of a large number of compounds, including low-affinity fragments. labmanager.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nicoyalife.com One binding partner is placed in a sample cell, and the other is titrated into it from a syringe. The resulting heat changes are measured to determine the binding affinity (K_d), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction. youtube.comnih.gov ITC is performed with both components in solution, avoiding potential artifacts from surface immobilization. labmanager.com It provides a complete thermodynamic signature of the binding event, which can offer deeper insights into the forces driving the interaction. youtube.com

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Measurement Change in refractive index over time. nih.govHeat change upon binding. nih.gov
Key Outputs Kinetics (k_on, k_off), Affinity (K_d). youtube.comThermodynamics (ΔH, ΔS), Affinity (K_d), Stoichiometry (n). youtube.com
Sample Requirement One binding partner is immobilized. labmanager.comBoth binding partners are in solution. labmanager.com
Throughput Relatively high, suitable for screening. labmanager.comLower, often used for detailed validation.

The function of a pomalidomide-based PROTAC is to induce the ubiquitination of the target protein by the CRBN E3 ligase, marking it for destruction by the proteasome. nih.govpromega.com Biochemical assays are employed to verify these downstream events.

Ubiquitination Assays: In vitro ubiquitination assays reconstitute the key components of the ubiquitin-proteasome system (E1 activating enzyme, E2 conjugating enzyme, E3 ligase like CRBN, and ubiquitin) in a test tube along with the target protein and the PROTAC. The transfer of ubiquitin to the target protein is then typically detected by Western blot, using antibodies against either the target protein (to observe a size shift) or ubiquitin itself. These assays directly confirm that the PROTAC can successfully facilitate the formation of a productive ternary complex (POI-PROTAC-CRBN) that leads to target ubiquitination. nih.gov

Proteasome Activity Assays: To ensure that the cellular machinery for degradation is functional, proteasome activity assays are often used. These typically involve cell lysates or purified proteasomes and a fluorogenic or luminogenic substrate that is cleaved by active proteasomes to produce a signal. nih.gov For instance, the Proteasome-Glo™ Assay uses a specific peptide substrate (Suc-LLVY-aminoluciferin) that generates a luminescent signal upon cleavage by the chymotrypsin-like activity of the proteasome. nih.gov Such assays are valuable for assessing the general health of cells and ruling out non-specific inhibition of the proteasome by the test compound. nih.gov

Cell-Based Assays for Targeted Protein Degradation Assessment

While in vitro assays confirm the molecular mechanism, cell-based assays are the definitive test of a PROTAC's efficacy. These experiments determine whether a PROTAC synthesized from this compound can enter cells, engage its targets, and induce the degradation of the POI in a physiological environment. promega.compromega.com

The most common method for assessing protein degradation is to treat cultured cells with varying concentrations of the PROTAC for a set period (e.g., 24 hours). promega.com The cells are then lysed, and the total level of the target protein is quantified.

Key experimental readouts and controls include:

Western Blotting: This is the gold-standard technique for visualizing and quantifying the reduction in target protein levels. A dose-dependent decrease in the protein band intensity confirms degradation. nih.gov

Degradation Potency (DC₅₀): The concentration of the PROTAC that results in a 50% reduction in the target protein level is calculated. This value, the DC₅₀, is a key metric for comparing the potency of different degraders. nih.gov

Time-Course Analysis: Cells are treated with a fixed concentration of the PROTAC, and protein levels are measured at various time points to understand the kinetics of degradation.

HiBiT Lytic Detection System: A modern alternative to Western blotting involves genetically tagging the target protein with a small peptide (HiBiT). promega.com In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is produced. As the HiBiT-tagged protein is degraded, the luminescent signal decreases, providing a quantitative, high-throughput method for measuring protein levels directly in cell lysate. promega.compromega.com

Control Experiments: To ensure the observed degradation is specific and occurs through the intended mechanism, several controls are essential. nih.gov These include competition experiments where cells are co-treated with the PROTAC and an excess of free pomalidomide. If the degradation is CRBN-dependent, the free pomalidomide will compete for binding to CRBN and rescue the target protein from degradation. nih.gov

Immunoblotting for Target Protein Quantification

Immunoblotting, commonly known as Western blotting, is a foundational technique used to validate the activity of PROTACs constructed from this compound. This method allows for the semi-quantitative or quantitative measurement of the target protein levels within cells after treatment with the PROTAC.

Researchers typically treat cultured cells with the PROTAC for varying durations and concentrations. Subsequently, cell lysates are prepared, proteins are separated by size using gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein. The amount of target protein is then visualized and quantified, often relative to a loading control protein (e.g., GAPDH or β-actin) whose expression is expected to remain constant. A significant reduction in the target protein band intensity in PROTAC-treated samples compared to control samples indicates successful degradation. This technique is essential for determining key parameters such as the degradation concentration 50 (DC₅₀) and the maximal degradation (Dₘₐₓ) of a PROTAC, and for assessing the kinetics of protein half-life reduction.

Quantitative Mass Spectrometry-Based Proteomics for Degradation Profiling

While immunoblotting focuses on a single protein, quantitative mass spectrometry (MS)-based proteomics offers a global and unbiased view of protein degradation. This powerful approach allows researchers to profile changes across the entire proteome of a cell in response to treatment with a PROTAC derived from this compound. It is the most prevalent technique for assessing off-target degradation. nih.gov

The general workflow involves the differential isotopic labeling of control and PROTAC-treated cell populations (e.g., SILAC, TMT, or iTRAQ) or label-free quantification. nih.gov After cell lysis and protein digestion into peptides, the samples are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov By comparing the peptide signal intensities between the treated and untreated states, thousands of proteins can be simultaneously quantified. nih.gov This provides a comprehensive degradation profile, confirming the on-target degradation and, critically, identifying any unintended "off-target" proteins that are also degraded. Identifying these off-target effects is crucial, as the pomalidomide moiety itself can induce the degradation of endogenous zinc finger (ZF) proteins. nih.govresearchgate.net

While highly informative, MS-based proteomics can be costly, technically demanding, and less suited for very high-throughput applications compared to other methods. nih.gov

Table 1: Comparison of Quantitative Proteomics Techniques

Technique Description Advantages Disadvantages
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Metabolic labeling where cells are grown in media containing "heavy" or "light" isotopes of essential amino acids. High accuracy and precision; mixing occurs at the earliest stage, minimizing experimental variability. Limited to cells that can be cultured; can be expensive and time-consuming.
TMT (Tandem Mass Tags) / iTRAQ (isobaric Tags for Relative and Absolute Quantitation) Chemical labeling where peptide samples are tagged with isobaric chemical tags post-digestion. Allows for multiplexing of multiple samples (up to 16 or more), increasing throughput. Can suffer from ratio compression; labeling occurs at a later stage than SILAC.

| Label-Free Quantification (LFQ) | Compares the signal intensity or spectral counts of peptides between different MS runs without isotopic labels. | Simple, inexpensive, and applicable to any sample type. | Requires highly reproducible chromatography; generally less precise than labeling methods. |

High-Throughput Screening Platforms for PROTAC Activity

To accelerate the discovery and optimization of PROTACs, high-throughput screening (HTS) platforms are employed. These platforms enable the rapid evaluation of large libraries of PROTACs, such as those with variations in the linker connecting pomalidomide to the target ligand. researchgate.net

One innovative HTS approach involves an automated imaging-based assay. nih.gov In this system, various target proteins, particularly zinc finger domains known to be susceptible to off-target degradation by pomalidomide, are genetically fused to a Green Fluorescent Protein (GFP) reporter. nih.govresearchgate.net These reporters are expressed in cells that also express an untagged red fluorescent protein (e.g., mCherry) as an internal control. Upon treatment with a library of PROTACs, automated microscopy and image analysis quantify the GFP/mCherry fluorescence ratio. A decrease in this ratio signifies the degradation of the GFP-tagged protein. This method is highly scalable and provides sensitive detection, making it ideal for profiling the off-target propensities of pomalidomide-based PROTACs and identifying modifications that can minimize these effects. nih.govresearchgate.net Another method used in screening is Time-Resolved Fluorescence Energy Transfer (TR-FRET), which can be adapted to measure ubiquitination rates. researchgate.net

Biophysical Characterization of PROTAC-Induced Ternary Complexes

The functional activity of a PROTAC is dependent on its ability to form a ternary complex, simultaneously binding the target protein and an E3 ligase (in this case, Cereblon). dundee.ac.uk The formation of this complex is the crucial step that precedes the ubiquitination and subsequent degradation of the target. researchgate.net Biophysical studies have revealed that the PROTAC does not merely act as a passive tether; it can induce new protein-protein interactions between the target and the E3 ligase. dundee.ac.uk The stability and conformation of this ternary complex are key determinants of the PROTAC's efficacy and selectivity. Therefore, its detailed biophysical characterization is a central part of the research process.

X-ray Crystallography and Cryo-Electron Microscopy

X-ray crystallography and cryo-electron microscopy (cryo-EM) are premier structural biology techniques used to obtain high-resolution, three-dimensional structures of the PROTAC-induced ternary complex. These methods provide an atomic-level snapshot of how the PROTAC, synthesized from this compound, mediates the interaction between the target protein and Cereblon.

Obtaining a crystal structure or a high-resolution cryo-EM map can reveal:

The precise binding modes of the pomalidomide and warhead moieties in their respective pockets.

The conformation of the PEG2 linker within the complex.

Crucially, the de novo protein-protein interface created between the target and the E3 ligase. nih.gov

These structural insights are invaluable for structure-guided drug design. nih.gov They allow researchers to understand the molecular basis of cooperativity and to rationally design modifications to the PROTAC linker or warhead to improve the stability and degradation efficiency of the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, closely mimicking the cellular environment. For PROTACs, NMR is particularly useful for confirming the formation of the ternary complex and for quantifying the interactions that govern its stability.

A notable application is the use of ligand-observed NMR, such as 19F NMR. dundee.ac.uk In this assay, a fluorinated ligand that binds to the E3 ligase is used as a reporter. The addition of a PROTAC (like one made from this compound) displaces the reporter, causing a change in its NMR signal. This displacement can be measured in the absence and presence of the target protein. By comparing these measurements, one can calculate the "cooperativity" (alpha, α) of ternary complex formation. dundee.ac.uk

Table 2: Cooperativity in Ternary Complex Formation

Cooperativity (α) Definition Implication for PROTAC Efficacy
α > 1 Positive Cooperativity The binding of the PROTAC to one protein increases its affinity for the second protein. This is highly desirable as it leads to a more stable ternary complex and often more efficient degradation.
α = 1 No Cooperativity The binding events are independent. The PROTAC acts as a simple tether without inducing favorable new interactions.

| α < 1 | Negative Cooperativity | The binding of the PROTAC to one protein decreases its affinity for the second protein, often due to steric clashes. This leads to an unstable ternary complex and poor degradation. |

This NMR-based approach robustly differentiates between positively and negatively cooperative systems, providing critical data for optimizing PROTAC design. dundee.ac.uk

Computational Chemistry and Molecular Modeling in PROTAC Design

The empirical process of designing and optimizing PROTACs, which involves synthesizing and testing numerous linker variations, is resource-intensive. researchgate.net Computational chemistry and molecular modeling have emerged as indispensable tools to accelerate this process by providing predictive insights into PROTAC behavior. scienceopen.com These in silico methods are used to model the structure of the PROTAC-induced ternary complex, a key step in rational degrader design. researchgate.netnih.gov

Molecular docking and molecular dynamics (MD) simulations are the primary computational strategies employed. scienceopen.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of the PROTAC when bound to the target protein and the E3 ligase to form the ternary complex. scienceopen.com Algorithms can rapidly screen vast virtual libraries of PROTACs with different linkers (varying in length, composition, and attachment points) to identify candidates that are sterically compatible and likely to form stable complexes. scienceopen.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to model the dynamic behavior of the predicted ternary complex over time. This provides a more detailed understanding of the complex's stability, the specific intramolecular contacts, and the flexibility of the linker.

By accurately simulating the protein-PROTAC-E3 ternary complex, these computational approaches greatly accelerate structure-activity relationship analysis. scienceopen.com They help prioritize the most promising PROTAC candidates for chemical synthesis and experimental testing, thereby streamlining the path to developing effective protein degraders. researchgate.net

Table 3: Computational Tools in PROTAC Design

Tool/Method Application in PROTAC Design Key Output
Molecular Docking (e.g., MOE, AutoDock, GOLD) Predicts the binding pose of the PROTAC within the ternary complex. Screens virtual libraries of linkers and warheads. scienceopen.com Binding energy scores, predicted 3D structure of the ternary complex.
Molecular Dynamics (MD) Simulations (e.g., GROMACS, AMBER) Simulates the motion and stability of the ternary complex over time. Assesses linker flexibility and protein-protein interactions. Trajectory of atomic coordinates, root-mean-square deviation (RMSD) to assess stability, interaction energy calculations.
Virtual Screening Rapidly evaluates large compound databases to identify novel warheads or E3 ligase ligands. scienceopen.comscienceopen.com A ranked list of "hit" molecules based on predicted binding affinity.

| De Novo Linker Design | Generative algorithms design novel chemical linkers to optimally connect the warhead and E3 binder based on the protein structures. nih.gov | Proposed chemical structures for novel linkers. |

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing Pomalidomide-5'-PEG2-propargyl to ensure optimal yield and purity?

  • Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to minimize side reactions. Purification via reversed-phase HPLC or size-exclusion chromatography is critical to isolate the target compound from unreacted precursors or PEG byproducts. Characterization using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity, while HPLC purity assays (>95%) ensure quality .

Q. How does the PEG2-propargyl modification influence the solubility and stability of pomalidomide compared to its unmodified form?

  • Methodological Answer : PEGylation typically enhances aqueous solubility by introducing hydrophilic ethylene glycol units. Stability can be assessed via accelerated degradation studies (e.g., pH 7.4 buffer at 37°C) with LC-MS monitoring. Compare half-life (t1/2t_{1/2}) of the modified compound versus native pomalidomide. The propargyl group’s reactivity (e.g., susceptibility to oxidation) may require stability testing under varying storage conditions (-20°C, desiccated) .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy to confirm PEG and propargyl group integration.
  • Mass spectrometry (MS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., alkyne C≡C stretch at ~2100 cm1^{-1}).
  • HPLC-DAD/ELSD for purity assessment and degradation profiling.
    Cross-referencing with synthetic intermediates ensures batch consistency .

Advanced Research Questions

Q. What methodological strategies can address contradictory results in the compound’s in vitro versus in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare bioavailability, tissue distribution, and metabolic clearance using LC-MS/MS.
  • Assay Optimization : Validate in vitro assays (e.g., target engagement in PBMCs) against physiological conditions (e.g., plasma protein binding).
  • Species-Specific Factors : Test metabolite profiles in humanized mouse models to bridge translational gaps .

Q. How can researchers design PROTAC molecules using this compound, and what are the critical factors in linker optimization?

  • Methodological Answer :

  • Click Chemistry : Utilize the propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate E3 ligase ligands (e.g., thalidomide analogs) or target binders.
  • Linker Length/Flexibility : Test PEG2 spacers against shorter (PEG1) or longer (PEG4) variants in cellular degradation assays (e.g., Western blot for target protein levels). Optimal linkers balance proteasome recruitment and steric accessibility .

Q. How can factorial design be applied to optimize reaction conditions for coupling this compound with target proteins?

  • Methodological Answer :

  • Variables : Test temperature (4–37°C), pH (6.5–8.5), and molar ratios (1:1 to 1:5).
  • Response Surface Methodology (RSM) : Use a central composite design to identify interactions between variables.
  • Validation : Confirm conjugation efficiency via SDS-PAGE or MALDI-TOF MS .

Q. What theoretical frameworks guide the investigation of this compound’s mechanism in protein degradation pathways?

  • Methodological Answer :

  • Ubiquitin-Proteasome System (UPS) Theory : Map the compound’s role in CRBN-mediated ubiquitination using knockout (CRBN/^{-/-}) cell lines.
  • Structure-Activity Relationship (SAR) Models : Corrogate linker hydrophilicity with cereblon binding affinity via molecular docking simulations (e.g., AutoDock Vina) .

Methodological Resources

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
  • Experimental Reproducibility : Follow protocols from primary literature (e.g., Nature Protocols) and validate using centralized laboratory standards .

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